3-(1H-imidazol-1-yl)propanehydrazide

Chemical Synthesis Quality Control Procurement

3-(1H-imidazol-1-yl)propanehydrazide (CAS: 1190617-85-6) is a small-molecule chemical scaffold classified as an imidazolyl hydrazide. It is a versatile building block for the construction of more complex molecules in organic synthesis.

Molecular Formula C6H10N4O
Molecular Weight 154.173
CAS No. 1190617-85-6
Cat. No. B2697531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-imidazol-1-yl)propanehydrazide
CAS1190617-85-6
Molecular FormulaC6H10N4O
Molecular Weight154.173
Structural Identifiers
SMILESC1=CN(C=N1)CCC(=O)NN
InChIInChI=1S/C6H10N4O/c7-9-6(11)1-3-10-4-2-8-5-10/h2,4-5H,1,3,7H2,(H,9,11)
InChIKeyQNLSZBNWUHUATF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1H-imidazol-1-yl)propanehydrazide (CAS 1190617-85-6): Procurement Guide & Chemical Profile


3-(1H-imidazol-1-yl)propanehydrazide (CAS: 1190617-85-6) is a small-molecule chemical scaffold classified as an imidazolyl hydrazide. It is a versatile building block for the construction of more complex molecules in organic synthesis . The compound is a white to off-white solid with a molecular weight of 154.17 g/mol [1], a purity specification of 95%, and is recommended for long-term storage in a cool, dry environment . It is strictly for research and development purposes .

Why Generic Substitution of 3-(1H-imidazol-1-yl)propanehydrazide (CAS 1190617-85-6) is Scientifically Problematic


Generic substitution within the class of imidazole-hydrazide compounds is not scientifically sound. This is primarily due to the impact of regioisomerism on chemical reactivity and biological target engagement. For instance, the position of the hydrazide moiety on the propane chain (e.g., 3-(1H-imidazol-1-yl)propanehydrazide versus the 2-isomer, 2-(1H-imidazol-1-yl)propanehydrazide) alters the molecular geometry and electronic distribution, which can lead to divergent biological outcomes . Furthermore, even subtle modifications, such as replacing the imidazole ring with a benzimidazole scaffold, result in significantly different pharmacological profiles and mechanisms of action . These structural variations are critical in structure-activity relationship (SAR) studies, and the use of an undefined or incorrect analog can compromise experimental reproducibility and lead to invalid conclusions. The following section provides the specific, quantifiable evidence that underscores this critical differentiation.

Quantitative Evidence for Selecting 3-(1H-imidazol-1-yl)propanehydrazide (CAS 1190617-85-6) over Analogs


Comparative Purity and Procurement Risk of 3-(1H-imidazol-1-yl)propanehydrazide (CAS 1190617-85-6) vs. Uncharacterized Analogs

Reputable vendors supply 3-(1H-imidazol-1-yl)propanehydrazide with a verified minimum purity specification of 95% . This level of characterization is critical for ensuring reproducibility in chemical reactions and biological assays. In contrast, many closely related analogs, such as 2-(1H-imidazol-1-yl)propanehydrazide, are often offered only through custom synthesis routes with no standard, published purity guarantee [1]. This creates a significant and quantifiable difference in procurement risk: purchasing an uncharacterized analog introduces a high probability of obtaining material with variable purity or unknown impurities, which can confound research outcomes and waste resources.

Chemical Synthesis Quality Control Procurement

Quantified Structural Differentiation: Regioisomerism and Its Impact on Predicted Drug-Likeness

The position of the imidazole substitution is a key differentiator. 3-(1H-imidazol-1-yl)propanehydrazide has a topological polar surface area (TPSA) of 72.94 Ų and a predicted octanol-water partition coefficient (LogP) of -0.7369 . These calculated physicochemical properties are directly relevant to predicting membrane permeability and oral bioavailability. These values are expected to differ for its regioisomer, 2-(1H-imidazol-1-yl)propanehydrazide, which has a different spatial arrangement of the imidazole and hydrazide groups . While a direct computational comparison for the isomer is not available in the same source, this class-level inference is supported by the well-established principle in medicinal chemistry that regioisomers exhibit distinct physicochemical properties that influence their behavior in biological systems.

Medicinal Chemistry Computational Chemistry Drug Design

Differentiation from Potent Benzimidazole Analogs: Mechanism and Potency Class-Inference

A structurally related class of compounds, specifically 3-(1H-benzimidazol-1-yl)propanehydrazide derivatives, have been identified as potent inhibitors of bacterial cell division [1]. One such optimized derivative, known as Divin (a benzimidazolylpropanehydrazone), acts as a bacteriostatic agent and reduces the growth rate and transmembrane potential of bacterial cells without altering membrane permeability . The target compound, 3-(1H-imidazol-1-yl)propanehydrazide, lacks the fused benzene ring present in benzimidazole. This fundamental structural difference makes it a less complex, more polar scaffold that is expected to have a distinct mechanism of action compared to the potent, iron-chelating activity of Divin. The target compound's simpler structure makes it a more suitable starting point for libraries aimed at exploring new biological space distinct from the known benzimidazole antibacterial pharmacophore.

Antimicrobial Research Mechanism of Action Drug Discovery

Quantified Logistical and Regulatory Profile: No Hazardous Shipping Surcharge

According to vendor technical data, the procurement of 3-(1H-imidazol-1-yl)propanehydrazide incurs no hazardous surcharge and is not classified as a hazardous material for transport . This is a quantifiable cost and logistical advantage. In contrast, many functionalized heterocycles, including certain imidazole derivatives, are subject to DOT/IATA transport restrictions that add a 'hazmat fee' to the procurement cost and require additional paperwork. This difference translates directly to a lower total cost of acquisition and a simplified, faster procurement process compared to many chemically similar building blocks.

Procurement Logistics Laboratory Safety Cost Management

Optimal Research Scenarios for 3-(1H-imidazol-1-yl)propanehydrazide (CAS 1190617-85-6) Based on Evidence


Synthesis of Diverse Hydrazone Libraries for Biological Screening

This compound serves as a well-characterized and reliable core scaffold for generating libraries of hydrazone derivatives. Its defined purity of 95% and predictable physicochemical properties (TPSA: 72.94 Ų, LogP: -0.7369) provide a consistent and reproducible starting point for condensation reactions with various aldehydes and ketones. This application leverages the compound's primary use case as a versatile building block and avoids the procurement risk associated with less-defined analogs [1].

Exploring Non-Benzimidazole Chemical Space in Antimicrobial Drug Discovery

As demonstrated by the potent activity of benzimidazole-based compounds like Divin, the general class of imidazole-hydrazides holds promise in antimicrobial research . However, the benzimidazole scaffold is heavily explored. 3-(1H-imidazol-1-yl)propanehydrazide offers a more polar and structurally simpler imidazole core. It is the ideal starting point for researchers aiming to generate novel intellectual property and explore new structure-activity relationships (SAR) outside the well-trodden benzimidazole chemical space, with the logistical benefit of no hazardous shipping surcharges .

Computational and Medicinal Chemistry Studies on Regioisomeric Effects

The availability of this specific regioisomer (1-imidazol-1-yl on the propane chain) allows for direct, controlled studies on the impact of molecular geometry on biological activity. Researchers can use this compound as a defined standard to compare against the 2-isomer (2-(1H-imidazol-1-yl)propanehydrazide) in computational docking, ADME prediction, or in vitro assays. The differences in predicted properties like LogP and TPSA provide a hypothesis-driven foundation for investigating regioisomerism, a critical but often overlooked variable in early-stage drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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